molecular formula C16H21NO5 B1419476 Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate CAS No. 933477-82-8

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Cat. No. B1419476
M. Wt: 307.34 g/mol
InChI Key: XHXQVUMFQZGRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, also known as BOC-piperonaldehyde, is a chemical compound that is widely used in scientific research. This compound is a piperidine derivative that has a benzyl group attached to it. BOC-piperonaldehyde is synthesized through a multistep process that involves the reaction of piperonal with benzyl bromide and subsequent oxidation and protection steps.

Scientific Research Applications

Oxindole Synthesis

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is used in the synthesis of oxindole compounds. Specifically, it's involved in palladium-catalyzed CH functionalization processes, a method significant in medicinal chemistry synthesis (Magano et al., 2014).

Alkaloid Synthesis

This compound plays a role in the synthesis of alkaloids such as vertine and lythrine. These alkaloids, derived from plants in the Lythraceae family, exhibit anti-inflammatory, sedative, and antispasmodic properties (Lin et al., 2016).

Au-Catalyzed Intramolecular Hydroamination

In a study exploring the use of gold (Au) catalysts, Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate was utilized for the intramolecular hydroamination of N-allenyl carbamates. This process is effective for forming piperidine derivatives, which are important in creating oxygen heterocycles (Zhang et al., 2006).

σ-Receptor Ligand Synthesis

This compound is integral in synthesizing σ-receptor ligands. Spiropiperidines, which are synthesized using this compound, have shown significant affinity for σ1- and σ2-receptors, making them important in the field of medicinal chemistry (Maier & Wünsch, 2002).

Piperidine Derivatives Synthesis

It is also used in the synthesis of piperidine derivatives. Metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines were studied, demonstrating the compound's role in creating imino-sugars and other pharmacologically significant compounds (Okitsu et al., 2001).

Piperidinedione Derivatives Preparation

The compound is used in preparing 2,4-piperidinedione derivatives. These derivatives have applications in synthesizing natural products and compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

GBR Series in Pharmacology

In pharmacology, this compound is part of the synthesis of substituted N-benzyl piperidines in the GBR series. These compounds are investigated for their affinities for various neurotransmitter transporters, contributing to the development of pharmacotherapeutic agents for conditions like cocaine addiction (Boos et al., 2006).

Histamine Receptor Antagonists

It aids in the development of histamine H3 receptor antagonists. Such compounds are studied for their potential in treating conditions like allergies and gastrointestinal disorders (Apodaca et al., 2003).

properties

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXQVUMFQZGRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662849
Record name Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

CAS RN

933477-82-8
Record name Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.